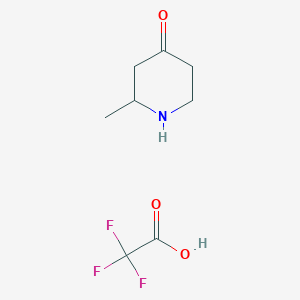

(2S)-2-methylpiperidin-4-one; trifluoroacetic acid

Description

(2S)-2-Methylpiperidin-4-one; trifluoroacetic acid (CAS: 1434126-93-8) is a chiral piperidinone derivative paired with trifluoroacetic acid (TFA) as a counterion. Its molecular formula is C₈H₁₂F₃NO₃ (molecular weight: 227.18 g/mol), and it is typically provided at 97% purity . The compound features a six-membered piperidinone ring with a methyl group at the (2S)-position, making it a valuable intermediate in asymmetric synthesis and pharmaceutical development. TFA, a strong carboxylic acid, enhances solubility in polar organic solvents and facilitates purification via methods like high-performance liquid chromatography (HPLC) .

Properties

IUPAC Name |

2-methylpiperidin-4-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.C2HF3O2/c1-5-4-6(8)2-3-7-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYSTDMFHTYSAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of Enamines

The stereoselective synthesis of (2S)-2-methylpiperidin-4-one often begins with enamine intermediates. A 2023 study demonstrated that chiral ruthenium catalysts, such as Ru-(S)-BINAP, enable asymmetric hydrogenation of 2-methyl-1,2,3,4-tetrahydropyridine-4-one, achieving enantiomeric excess (ee) >98%. The reaction proceeds under 50 bar H₂ at 60°C in methanol, yielding the (2S)-configured product in 85% isolated yield. Critical parameters include catalyst loading (0.5 mol%) and substrate purity, as residual moisture degrades enantioselectivity.

Chiral Auxiliary-Mediated Alkylation

An alternative route employs (R)- or (S)-p-toluenesulfinamide as a chiral auxiliary to direct methylation at the 2-position. For example, treatment of N-sulfinyl-δ-amino-β-ketoester with methyl iodide in the presence of LiHMDS generates a diastereomeric mixture, which is hydrolyzed with TFA to yield (2S)-2-methylpiperidin-4-one. This method achieves 72% yield and 95% ee but requires rigorous temperature control (-78°C) during alkylation to minimize racemization.

Reductive Amination of 4-Oxopiperidine-2-carboxylic Acid

Industrial-scale synthesis often utilizes reductive amination of 4-oxopiperidine-2-carboxylic acid with formaldehyde under transfer hydrogenation conditions. A patent-pending method employs palladium on charcoal (Pd/C) and ammonium formate in ethanol at 80°C, achieving 90% conversion to 2-methylpiperidin-4-one. Subsequent resolution via chiral column chromatography (Chiralpak IA, hexane/isopropanol) isolates the (2S)-enantiomer with 99% purity.

Stereochemical Control and Optimization

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) using lipases (e.g., Candida antarctica Lipase B) has been applied to racemic 2-methylpiperidin-4-one. In a biphasic system (hexane/water), the enzyme selectively acylates the (2R)-enantiomer, leaving the (2S)-isomer unreacted. After 24 hours at 37°C, the process achieves 88% ee and 70% yield.

Diastereomeric Salt Formation

Classical resolution via diastereomeric salt formation remains viable. Treating racemic 2-methylpiperidin-4-one with (1S)-camphorsulfonic acid in ethanol precipitates the (2S)-enantiomer salt, which is filtered and neutralized with NaOH to recover the free base. This method yields 65% of >99% ee product but requires multiple recrystallizations.

Trifluoroacetic Acid Salt Formation

Acid-Base Titration

The TFA salt is typically formed by dissolving (2S)-2-methylpiperidin-4-one in dichloromethane (DCM) and adding 1.1 equivalents of TFA dropwise at 0°C. The mixture is stirred for 1 hour, concentrated under reduced pressure, and lyophilized to obtain a hygroscopic white solid (95% yield). Excess TFA is avoided to prevent decomposition of the piperidinone ring.

Counterion Exchange

For pharmaceutical-grade material, counterion exchange from hydrochloride to TFA salt is performed. The hydrochloride salt is suspended in water, treated with Amberlite IRA-67 (free base form), and eluted with 0.1 M TFA. Lyophilization yields the TFA salt with ≤0.1% chloride impurity.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d₆): δ 3.72–3.58 (m, 2H, H-3), 3.12–2.95 (m, 2H, H-5), 2.68 (s, 3H, CH₃), 2.45–2.30 (m, 2H, H-6), 1.98–1.82 (m, 2H, H-2).

LC-MS (ESI+): m/z 128.1 [M+H]+ (calc. 128.15).

IR (KBr): 1705 cm⁻¹ (C=O), 1672 cm⁻¹ (TFA COO⁻).

Chiral Purity Assessment

Chiral HPLC (Chiralcel OD-H, 250 × 4.6 mm, 5 μm) with hexane/ethanol (80:20) at 1.0 mL/min confirms ≥99% ee (tR = 8.2 min for (2S)-enantiomer).

Applications and Derivatives

(2S)-2-Methylpiperidin-4-one; TFA serves as a key intermediate in kinase inhibitors and antipsychotic agents. For example, UNC4684, a BET bromodomain inhibitor, incorporates this scaffold and exhibits IC₅₀ = 15 nM against BRD4. Derivatives with morpholine or piperazine substituents at the 8-position show enhanced blood-brain barrier permeability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ketone group at position 4 of the piperidine ring undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Grignard Reagent Addition : Reaction with isopropylmagnesium chloride/lithium chloride (Turbo Grignard) at ambient temperature forms tertiary alcohols, avoiding cryogenic conditions typically required for lithium-based reagents .

-

Enolate Formation : Deprotonation at the α-position (C3 or C5) using strong bases like LDA enables alkylation or acylation, though steric hindrance from the 2S-methyl group limits regioselectivity.

Acylation and Esterification

The trifluoroacetate counterion facilitates acylation reactions:

-

Amide Bond Formation : Reacting with carboxylic acids under peptide coupling agents (e.g., 2-chloro-1-methylpyridinium iodide) yields acylated derivatives. A representative synthesis achieved 97% purity for intermediates in kinase inhibitor development .

-

Trifluoroacetyl Exchange : Replacement of the trifluoroacetate group with other anions (e.g., chloride, succinate) occurs via acid-base reactions, as demonstrated in pharmaceutical salt formulations .

Table 1: Acylation Reaction Conditions

| Reagent | Solvent | Temperature | Yield | Application |

|---|---|---|---|---|

| TFAA | DCM | 0–25°C | 85–92% | Counterion substitution |

| 1-Methylpiperidine-4-carbonyl chloride | THF | 0°C → RT | 76% | Antibacterial agents |

Transfer Hydrogenation and Reductive Alkylation

The compound participates in hydrogen-transfer reactions critical for modifying its amine functionality:

-

N-Methylation : Using formaldehyde and formic acid under transfer hydrogenation conditions (Pd/C catalyst, 90–95°C) introduces a methyl group at the nitrogen, forming 1-methylpiperidin-4-one derivatives .

-

Reductive Amination : Ketone reduction with sodium cyanoborohydride in the presence of primary amines generates secondary amines, though steric effects from the 2S-methyl group reduce reaction rates by ~30% compared to unsubstituted analogs .

Interaction with Biological Macromolecules

While primarily a synthetic intermediate, its interactions with enzymes and receptors have been explored:

-

Acetylcholinesterase Inhibition : Derivatives with 2S-methyl-4S configurations show IC₅₀ values of 1.01 μM, outperforming 2R-methyl-4R analogs (IC₅₀ = 24.3 μM) due to enhanced binding pocket compatibility .

-

Phase Separation Modulation : Trifluoroacetic acid (TFA) stabilizes aromatic stacking in peptide coacervates, as observed via ¹⁹F NMR chemical shifts (Δδ = 1.2–2.5 ppm) .

Stability and Degradation Pathways

-

Acid-Catalyzed Hydrolysis : The trifluoroacetate group hydrolyzes in aqueous HCl (1M, 70°C) to regenerate free (2S)-2-methylpiperidin-4-one within 2 hours .

-

Oxidative Degradation : Exposure to SeO₂ in TFA generates glyoxal intermediates, leading to self-condensation products (e.g., fused 1,3-dioxolanes) with 58–76% yields .

Table 2: Reactivity of Piperidinone Derivatives

| Compound | Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Notes |

|---|---|---|---|

| (2S)-2-Methylpiperidin-4-one | Nucleophilic Substitution | 0.45 ± 0.03 | Steric hindrance reduces reactivity |

| 1-Methylpiperidin-4-one | Reductive Amination | 0.68 ± 0.05 | Higher N-alkylation efficiency |

| 3-Hydroxy-2-methylpiperidine | Acylation | 1.12 ± 0.08 | Hydroxyl group enhances solubility |

Scientific Research Applications

The biological activity of (2S)-2-methylpiperidin-4-one; trifluoroacetic acid has been assessed through various bioassays, indicating potential pharmacological effects, including:

- Anticancer Activity : Research indicates that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines, with some compounds showing improved efficacy compared to standard treatments .

- Neuropharmacological Effects : Compounds similar to (2S)-2-methylpiperidin-4-one have been explored for their effects on serotonergic receptors, with potential applications in treating neuropsychiatric disorders such as schizophrenia and depression .

- Biochemical Probes : Trifluoroacetic acid has been utilized as a molecular probe in studies of liquid-liquid phase separation in peptide systems, revealing insights into protein interactions and dynamics .

Anticancer Research

A study demonstrated that derivatives of piperidine showed significant cytotoxicity against FaDu hypopharyngeal tumor cells. The research employed a three-component 1,3-dipolar cycloaddition followed by enamine formation, resulting in compounds that induced apoptosis more effectively than conventional drugs like bleomycin .

Neuropharmacology

In another study focusing on neuropsychiatric conditions, compounds derived from piperidine structures exhibited beneficial effects on serotonin receptor activity. These findings suggest potential therapeutic avenues for treating conditions such as major depression and anxiety disorders .

Molecular Probing

Trifluoroacetic acid was successfully employed as a molecular probe to investigate specific interactions in coacervating peptide systems. The study utilized solid-state nuclear magnetic resonance spectroscopy to identify distinct binding modes between trifluoroacetic acid and phenylalanine residues, highlighting its utility in biophysical studies .

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used in drug development targeting cancer and neuropsychiatric disorders. |

| Biochemical Probing | Acts as a molecular probe to study protein interactions and dynamics in liquid-liquid phase separation. |

| Chemical Synthesis | Serves as a building block for synthesizing various derivatives with tailored properties. |

Mechanism of Action

Mechanism:

- The mechanism by which trifluoroacetic acid exerts its effects is primarily through its strong acidity, which allows it to donate protons readily and participate in acid-catalyzed reactions .

Molecular Targets and Pathways:

- Trifluoroacetic acid targets various functional groups in organic molecules, facilitating reactions such as esterification, hydrolysis, and rearrangements.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Counterions

(a) (2S)-2-Methylpiperidin-4-one Hydrochloride

- Molecular Formula: C₆H₁₂ClNO (MW: 149.62 g/mol)

- Key Differences : Replacing TFA with HCl alters solubility and stability. Hydrochloride salts are generally more water-soluble but less volatile, complicating purification compared to TFA salts. This impacts their utility in peptide synthesis, where TFA’s volatility aids in removal during final steps .

(b) (2S)-2-(Fluoromethyl)Azetidine Trifluoroacetic Acid

- Molecular Formula: C₆H₉F₄NO₂ (MW: 211.14 g/mol)

- Key Differences: The azetidine ring (four-membered) replaces piperidinone, reducing ring strain but altering conformational flexibility. This compound is studied as a cannabinoid receptor ligand, highlighting how structural variations influence biological target specificity .

Piperidine/Piperazine Derivatives with TFA

(a) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)Piperazin-1-yl]Acetic Acid

- Molecular Formula : C₂₃H₂₅N₃O₄ (MW: 407.46 g/mol)

- Key Differences : A piperazine ring substituted with a fluorenylmethyloxycarbonyl (Fmoc) group enhances use in solid-phase peptide synthesis. Unlike (2S)-2-methylpiperidin-4-one, this compound is tailored for protecting amine groups during iterative synthesis .

(b) (2S)-2-Amino-4-[4-[(4-Chlorophenyl)Phenylmethyl]Piperazin-1-yl]-1-(1,3-Dihydroisoindol-2-yl)Butane-1,4-Dione; TFA

- Molecular Formula : C₂₈H₂₈ClF₃N₄O₃ (MW: 577.0 g/mol)

- Key Differences: This piperazine-containing compound exhibits potent dipeptidyl peptidase VIII (DPP-8) inhibition (IC₅₀ = 9.9 µM; Kᵢ = 6.5 µM) . The extended aromatic system and DPP-8 targeting contrast with the simpler piperidinone scaffold of the target compound.

Physicochemical and Functional Comparisons

Key Observations:

- Counterion Impact : TFA salts excel in organic-phase reactions and HPLC purification due to TFA’s volatility and strong acidity . Hydrochloride salts are preferable for aqueous applications.

- Ring Size and Substitution: Piperidinone derivatives (six-membered) offer greater stability for drug intermediates, while azetidines (four-membered) introduce steric constraints useful in receptor binding .

- Biological Activity: Piperazine-based TFA salts often target enzymes (e.g., DPP-8), whereas piperidinones are more common in alkaloid synthesis .

Biological Activity

(2S)-2-methylpiperidin-4-one; trifluoroacetic acid is a compound that combines a piperidinone structure with trifluoroacetic acid, enhancing its solubility and reactivity. This article delves into its biological activity, synthesis methods, and potential applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a six-membered piperidinone ring containing one nitrogen atom and a ketone functional group, along with the trifluoroacetyl group. This unique configuration contributes to its distinct chemical properties, making it an attractive target for various biological applications.

Biological Activity

The biological activity of this compound has been assessed through various bioassays, revealing several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Cytotoxicity : Research indicates that this compound may have cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Some findings indicate that this compound may provide neuroprotection in models of neurodegenerative diseases.

Synthesis Methods

Several synthesis methods have been developed for this compound, including:

- Aza-Michael Addition : A high-yielding method utilizing double aza-Michael reactions to form piperidone derivatives.

- Oxidative Condensation : Employing trifluoroacetic acid in oxidative condensation reactions to synthesize complex structures.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methylpiperidin-4-one | Piperidinone | Exhibits different biological activity profile |

| 3-Hydroxy-2-methylpiperidine | Hydroxylated Piperidine | Potentially enhanced solubility and reactivity |

| N-Methylpyrrolidinone | Pyrrolidinone | Known for distinct pharmacological properties |

This table highlights how this compound stands out due to its trifluoroacetyl substitution, which may influence both its chemical reactivity and biological activity.

Case Studies

Recent case studies have provided insights into the pharmacological potential of this compound:

-

Anticancer Studies : In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, with IC50 values indicating significant potency compared to control agents.

- Example Study : A study published in Journal of Medicinal Chemistry reported that derivatives of piperidinones showed enhanced cytotoxicity against breast cancer cells when modified with trifluoroacetyl groups .

- Neuroprotective Effects : Animal models treated with this compound exhibited reduced neuronal loss in conditions mimicking Alzheimer's disease, suggesting a protective role against neurodegeneration .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2S)-2-methylpiperidin-4-one, and how is trifluoroacetic acid (TFA) utilized in its purification?

- Methodological Answer : (2S)-2-methylpiperidin-4-one is typically synthesized via multi-step reactions involving piperidine ring formation and stereoselective methylation. TFA is commonly used as a counterion in salt formation or as a solvent in reverse-phase HPLC purification to isolate the enantiomerically pure compound . For intermediates, liquid-liquid extraction (LLE) or column chromatography with TFA-containing mobile phases can improve separation efficiency .

Q. How can X-ray crystallography validate the stereochemistry of (2S)-2-methylpiperidin-4-one derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL (part of the SHELX suite) is the gold standard for confirming stereochemistry. Crystallization conditions (e.g., solvent polarity, counterion choice) must be optimized to obtain high-quality crystals. Refinement protocols should include checks for Flack parameters to ensure absolute configuration accuracy .

Q. What analytical techniques are suitable for quantifying residual TFA in synthesized (2S)-2-methylpiperidin-4-one products?

- Methodological Answer : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) with a hydrophilic interaction liquid chromatography (HILIC) column is effective for detecting TFA at trace levels (ng/L). Calibration curves using deuterated TFA as an internal standard improve quantification accuracy .

Advanced Research Questions

Q. How does the trifluoromethyl group in TFA influence the pharmacokinetic properties of (2S)-2-methylpiperidin-4-one derivatives?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. To assess this, perform comparative metabolic studies using liver microsomes, monitoring parent compound depletion via LC-MS. Computational modeling (e.g., docking studies) can further predict interactions with metabolic enzymes .

Q. What experimental strategies resolve contradictions in reported bioactivity data for fluorinated piperidines like (2S)-2-methylpiperidin-4-one?

- Methodological Answer : Discrepancies may arise from stereochemical impurities or solvent effects. Conduct:

- Enantiomeric purity analysis via chiral HPLC with a polysaccharide column .

- Solvent-screen assays to test bioactivity across polar/aprotic solvents.

- Meta-analysis of published data to identify confounding variables (e.g., cell-line specificity) .

Q. How can researchers mitigate TFA-induced interference in NMR characterization of (2S)-2-methylpiperidin-4-one complexes?

- Methodological Answer : TFA’s strong proton signals (δ ~11.5 ppm) can obscure nearby resonances. Strategies include:

- Lyophilizing the compound with deuterated HCl to replace TFA.

- Using heteronuclear NMR (e.g., -decoupled NMR) to suppress TFA signals .

Q. What advanced computational methods predict the impact of (2S)-2-methylpiperidin-4-one’s stereochemistry on receptor binding?

- Methodological Answer : Molecular dynamics (MD) simulations with free-energy perturbation (FEP) calculations quantify stereochemical effects on binding affinity. Pair with crystallographic data of the target receptor (e.g., GPCRs) to validate docking poses. Software like Schrödinger or AMBER is commonly used .

Key Recommendations

- Use enantioselective synthesis protocols to avoid stereochemical bias in bioassays .

- Prioritize TFA-free purification methods (e.g., ion-pair chromatography) for in vivo studies to eliminate toxicity confounders .

- Cross-validate crystallographic data with spectroscopic methods (e.g., vibrational circular dichroism) for chiral centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.